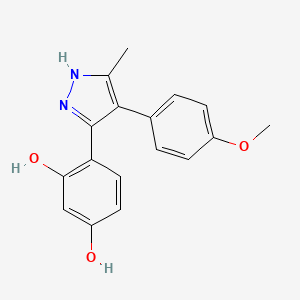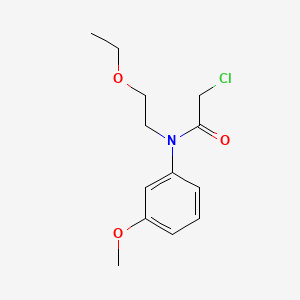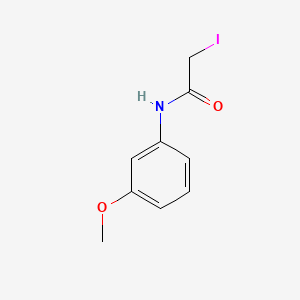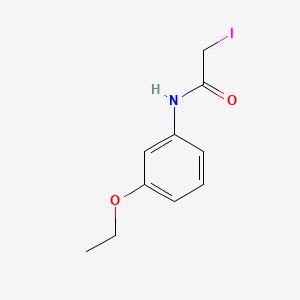
Mal-PEG2-amine sel de TFA
Vue d'ensemble
Description
Mal-PEG2-amine TFA salt is a PEG derivative containing a maleimide group and an amine group. The hydrophilic PEG spacer increases solubility in aqueous media. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Applications De Recherche Scientifique
Liaison PEG
Le sel de TFA Mal-PEG2-amine est un liaison PEG contenant un groupe maléimide et un groupe amine . L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux .
Bio-conjugaison
Ce composé est un liaison non clivable pour la bioconjugaison . Il contient un groupe maléimides et un groupe NH2/Amine liés par une chaîne PEG linéaire .
Réactivité avec les acides carboxyliques
Le groupe amine dans le sel de TFA Mal-PEG2-amine est réactif avec les acides carboxyliques, les esters NHS activés, les carbonyles (cétone, aldéhyde) etc. .
Réactivité avec le groupe thiol
Le groupe maléimide dans le sel de TFA Mal-PEG2-amine réagira avec un groupe thiol pour former une liaison covalente . Cela permet la connexion d'une biomolécule avec un thiol .
Amélioration de la solubilité
L'espaceur PEG hydrophile dans le sel de TFA Mal-PEG2-amine augmente la solubilité dans les milieux aqueux .
Intermédiaires pharmaceutiques
Le sel de TFA Mal-PEG2-amine peut être utilisé comme intermédiaires pharmaceutiques à forte valeur ajoutée .
Bibliothèque de composés médicamenteux de petites molécules
Ce composé peut être utilisé dans la création d'une bibliothèque de composés médicamenteux de petites molécules .
Dérivés et analogues
Le sel de TFA Mal-PEG2-amine peut être utilisé pour créer des dérivés de produits existants et des analogues .
Mécanisme D'action
Mal-PEG2-amine TFA salt, also known as 1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione or Mal-PEG2-NH2, is a compound with a unique mechanism of action. This compound is a PEG linker containing a maleimide group and an amine group .
Target of Action
The primary targets of Mal-PEG2-amine TFA salt are biomolecules with a thiol group and carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Mode of Action
The compound’s mode of action involves the formation of covalent bonds with its targets. The maleimide group in the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Pharmacokinetics
The pharmacokinetics of Mal-PEG2-amine TFA salt are influenced by its chemical properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of Mal-PEG2-amine TFA salt is the formation of covalent bonds with biomolecules containing a thiol group and carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This can alter the function of these biomolecules and influence the biochemical pathways they are involved in.
Analyse Biochimique
Biochemical Properties
The amine group of Mal-PEG2-amine TFA salt is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Molecular Mechanism
The molecular mechanism of action of Mal-PEG2-amine TFA salt involves the formation of covalent bonds with biomolecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in aqueous media .
Propriétés
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDYDABQVJGHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195258 | |
| Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660843-22-1 | |
| Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660843-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)










